2-(Diethoxymethyl)thiazole-4-carboxylic acid
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Overview
Description
2-(Diethoxymethyl)thiazole-4-carboxylic acid is a heterocyclic organic compound containing a thiazole ring. Thiazoles are known for their diverse biological activities and are found in many potent biologically active compounds . This compound is characterized by the presence of a thiazole ring substituted with a diethoxymethyl group at the 2-position and a carboxylic acid group at the 4-position.
Preparation Methods
The synthesis of 2-(Diethoxymethyl)thiazole-4-carboxylic acid typically involves the reaction of thiazole derivatives with diethoxymethyl reagents under specific conditions. One common method involves the use of substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate and potassium carbonate in a mixture of methanol and water . The reaction conditions are carefully controlled to ensure the formation of the desired product.
Chemical Reactions Analysis
2-(Diethoxymethyl)thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, particularly at the C-2 and C-5 positions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Diethoxymethyl)thiazole-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.
Industry: The compound is used in the development of biocides, fungicides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(Diethoxymethyl)thiazole-4-carboxylic acid involves its interaction with various molecular targets and pathways. For example, thiazole derivatives can bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . This mechanism is particularly relevant in the context of anticancer research.
Comparison with Similar Compounds
2-(Diethoxymethyl)thiazole-4-carboxylic acid can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycine: An antineoplastic drug.
What sets this compound apart is its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(diethoxymethyl)-1,3-thiazole-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO4S/c1-3-13-9(14-4-2)7-10-6(5-15-7)8(11)12/h5,9H,3-4H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWZIGUBEVHWJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=NC(=CS1)C(=O)O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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